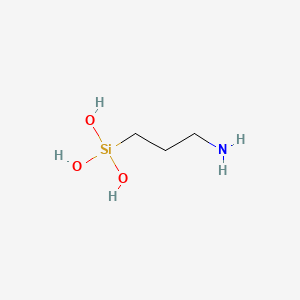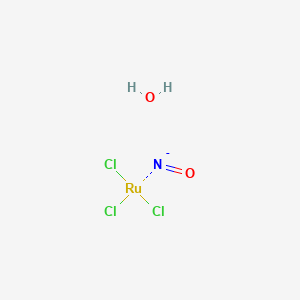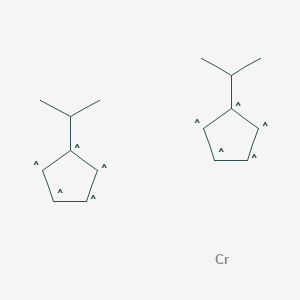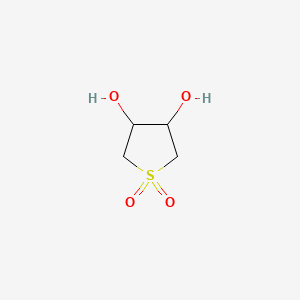
Perfluoro(1,3-diethylcyclohexane)
Descripción general
Descripción
Perfluoro(1,3-diethylcyclohexane) is a fluorocarbon liquid, a perfluorinated derivative of the hydrocarbon 1,3-dimethylcyclohexane . It is chemically and biologically inert .
Synthesis Analysis
Perfluoro(1,3-diethylcyclohexane) can be manufactured by the Fowler process, which involves moderating the action of elemental fluorine with cobalt fluoride in the gas phase from meta-xylene . This is preferred as the starting material over 1,3-dimethylcyclohexane as less fluorine is required .Molecular Structure Analysis
The molecular formula of Perfluoro(1,3-diethylcyclohexane) is C8F16 . The average mass is 400.060 Da and the monoisotopic mass is 399.974457 Da .Chemical Reactions Analysis
Perfluoro(1,3-diethylcyclohexane) is chemically inert and thermally stable (to over 400 °C) . It has been used in the preparation of amorphous fluorocarbon films by plasma polymerization .Physical And Chemical Properties Analysis
Perfluoro(1,3-diethylcyclohexane) is a clear, colorless liquid, with a relatively high density, low viscosity, and low surface tension that will rapidly evaporate . It has a melting point of -70 °C and a boiling point of 102 °C . It is a relatively good solvent for gases, but a poor solvent for solids and liquids .Aplicaciones Científicas De Investigación
Preparation of Amorphous Fluorocarbon Films
Perfluoro(1,3-diethylcyclohexane) has been used in the preparation of amorphous fluorocarbon films . These films are typically prepared by plasma polymerization . Amorphous fluorocarbon films have a wide range of applications, including in the fields of electronics and biomedicine, due to their unique properties such as high thermal stability, chemical resistance, and low friction.
Hydroformylation of Linear Terminal Alkenes
This compound has also been used in the hydroformylation of linear terminal alkenes . Hydroformylation is a crucial industrial process for the production of aldehydes from alkenes, carbon monoxide, and hydrogen. The process uses rhodium-based catalysts under fluorous biphasic conditions, both in the presence and absence of toluene . The resulting aldehydes are important intermediates in the manufacture of a variety of chemical products, including plastics, resins, and pharmaceuticals.
Ingredient in Cosmetic Products
Perfluoro(1,3-diethylcyclohexane) has been found in cosmetic products . It is one of the per- and polyfluoroalkyl substances (PFAS) that occur as both listed and residual ingredients in cosmetics . However, the specific role of Perfluoro(1,3-diethylcyclohexane) in these products is not clearly stated in the available resources .
Mecanismo De Acción
Target of Action
Perfluoro(1,3-diethylcyclohexane) is a perfluorinated derivative of the hydrocarbon 1,3-dimethylcyclohexane . It is chemically and biologically inert , which means it does not have a specific biological target. Instead, it interacts with a variety of substances due to its unique physical and chemical properties.
Mode of Action
Its mode of action is primarily physical, based on its unique properties such as high density, low viscosity, low surface tension, and excellent thermal stability .
Result of Action
For example, it has been used in the preparation of amorphous fluorocarbon films by plasma polymerization .
Action Environment
The action of Perfluoro(1,3-diethylcyclohexane) is influenced by environmental factors. For instance, its low surface tension and high thermal stability allow it to maintain its properties under extreme temperatures . It is also resistant to acids and bases, enabling its use in a variety of chemical environments .
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(1,1,2,2,2-pentafluoroethyl)cyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F20/c11-1(6(19,20)9(25,26)27)3(13,14)2(12,7(21,22)10(28,29)30)5(17,18)8(23,24)4(1,15)16 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWXSBDFHALUCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F)(F)F)(C(C(F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032811 | |
| Record name | Perfluoro-1,3-diethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoro(1,3-diethylcyclohexane) | |
CAS RN |
335-23-9 | |
| Record name | 1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-bis(1,1,2,2,2-pentafluoroethyl)cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoro-1,3-diethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![5,6,12,12a-tetrahydro-8H-isoxazolo[5',4':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B6593028.png)
